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Enterobactin, a siderophore produced by Gram-negative bacteria such as Escherichia coli,

represents the pinnacle of high-affinity iron chelation.[1] Its iron-free form, apo-enterobactin, is

the precursor molecule secreted by bacteria to sequester ferric iron (Fe³⁺) from the host

environment, a process critical for bacterial survival and pathogenesis.[2] Understanding the

structure and synthesis of apo-enterobactin is fundamental for developing novel antimicrobial

agents that target this vital iron acquisition system. This guide provides an in-depth analysis of

the structure, biosynthesis, and experimental methodologies related to apo-enterobactin.

Core Chemical Structure of Apo-Enterobactin
Apo-enterobactin is a cyclic polyester composed of three L-serine residues linked head-to-tail

to form a 12-membered ring, known as a triserine lactone.[3] Each of the three serine residues

is N-acylated with one molecule of 2,3-dihydroxybenzoic acid (DHB).[4] This arrangement

results in a flexible, tripodal molecule with three pendant catecholate arms. In the "apo" state,

the molecule is uncomplexed with iron. Upon encountering Fe³⁺, the six hydroxyl groups of the

three catechol moieties coordinate the metal ion, forming an exceptionally stable octahedral

complex known as ferric enterobactin or holo-enterobactin.[2]

The metabolically active form is the Δ-cis isomer.[1] The flexibility of the trilactone backbone is

a key feature, allowing it to adopt a conformation suitable for binding iron.[3]
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Physicochemical and Quantitative Data
The fundamental properties of apo-enterobactin are summarized below. While the precise

three-dimensional structure of ferric enterobactin has been resolved, the inherent flexibility of

the apo-form makes a single crystallographic structure less representative.[1][5] However, its

chemical and physical characteristics are well-defined.

Property Value Source(s)

Molecular Formula C₃₀H₂₇N₃O₁₅ [1][2]

Molar Mass 669.55 g/mol [1][2]

CAS Number 30414-16-5 [6]

Appearance Solid [2]

Solubility
Soluble in DMSO and

Methanol
[6]

Fe³⁺ Formation Constant (K) 10⁵² M⁻¹ [1][2]

Preferred Isomer Δ-cis [1]

Biosynthesis Pathway of Enterobactin
The synthesis of enterobactin is a multi-step enzymatic process that begins with chorismic acid,

a key intermediate in the shikimic acid pathway.[7][8] The pathway is encoded by the ent gene

cluster (entA, entB, entC, entD, entE, entF).[9]

Chorismate to 2,3-DHB: Chorismic acid is first converted to 2,3-dihydroxybenzoic acid (DHB)

through the sequential action of EntC (isochorismate synthase), EntB (isochorismatase), and

EntA (2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase).[8]

DHB Activation: EntE, a 2,3-DHB-AMP ligase, activates DHB by adenylation.[4]

Serine Activation & Acylation: L-serine is activated and loaded onto the peptidyl carrier

protein domain of EntF. The activated DHB is then transferred to the serine residue.[7]
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Cyclization: Three molecules of the resulting DHB-Ser intermediate undergo intermolecular

cyclization, catalyzed by the thioesterase domain of EntF, to form the final enterobactin

molecule.[7]
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Diagram 1: The biosynthetic pathway of enterobactin from chorismate.
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Iron Acquisition and Release Workflow
The function of enterobactin is to acquire iron from the extracellular environment and transport

it into the bacterial cytoplasm. This process is tightly regulated and involves several membrane

proteins.

Secretion: Apo-enterobactin is secreted from the bacterial cell.

Chelation: In the extracellular space, it binds to Fe³⁺ with extremely high affinity, forming the

[Fe(ent)]³⁻ complex.[3]

Uptake: The ferric enterobactin complex is recognized and transported across the outer

membrane by the TonB-dependent transporter FepA.[1]

Periplasmic Transport: In the periplasm, the complex is bound by the periplasmic binding

protein FepB, which delivers it to an inner membrane ABC transporter composed of FepD

and FepG.[1]

Cytoplasmic Import: The ABC transporter, powered by the ATPase FepC, translocates the

ferric enterobactin complex into the cytoplasm.[1]

Iron Release: Inside the cell, the Ferric Enterobactin Esterase (Fes) hydrolyzes the three

ester bonds of the trilactone backbone. This dismantles the ligand, drastically reducing its

affinity for iron and causing the release of Fe³⁺ for cellular use.[2]
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Diagram 2: Workflow for enterobactin-mediated iron acquisition and release.
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Experimental Protocols
Detailed characterization of apo-enterobactin and its biosynthesis relies on a combination of

chemical synthesis, enzymatic assays, and structural biology techniques.

General Protocol for Chemical Synthesis of the
Trilactone Scaffold
The chemical synthesis of the enterobactin core structure has been significantly improved to

enable practical functionalization. A high-yield, one-step synthesis of the triserine trilactone

scaffold can be achieved, which avoids previous low-yield methods.[10]

Starting Material: N-protected L-serine is used as the starting material.

Template-Mediated Cyclization: A stannoxane template is employed to facilitate the

macrocyclization of three serine units. This reaction typically proceeds with high efficiency.

Deprotection: The protecting groups are removed from the amine functionalities of the

trilactone scaffold.

Acylation: The free amines are acylated with activated 2,3-dihydroxybenzoic acid (e.g., as an

acid chloride or active ester) to yield the final enterobactin molecule.

Purification: The final product is purified using chromatographic techniques, such as high-

performance liquid chromatography (HPLC).

This approach has achieved overall yields of approximately 50%, making it a viable method for

producing enterobactin and its analogs for research purposes.[10]

General Protocol for an EntC/EntB Coupled Enzyme
Assay
The activity of enzymes in the enterobactin biosynthesis pathway can be monitored using

spectrophotometric assays. This example outlines a coupled assay to measure the conversion

of chorismate to 2,3-dihydro-2,3-dihydroxybenzoate.[11]
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Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 75 mM Tris, pH 7.5) containing

the necessary cofactors and coupling enzymes. For this assay, include lactate

dehydrogenase (LDH) and NADH.

Enzyme Addition: Add purified EntC and EntB enzymes to the reaction mixture at appropriate

concentrations (e.g., 0.05–10 μM).

Pre-incubation: Incubate the mixture at room temperature for approximately 10 minutes to

allow for temperature equilibration.

Reaction Initiation: Initiate the reaction by adding the substrate, chorismate. The subsequent

action of EntA (if included) or other dehydrogenases in a crude extract would oxidize the

product, coupled to the reduction of NAD⁺ to NADH. To monitor the initial steps, a reverse

coupling is used where the consumption of NADH is tracked.

Spectrophotometric Monitoring: Continuously monitor the decrease in absorbance at 340

nm, which corresponds to the oxidation of NADH to NAD⁺ by LDH as it reduces pyruvate

that is formed in a coupled reaction.

Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance

vs. time curve. This rate is proportional to the activity of the EntC/EntB enzymes.[11]

Structural Determination Methodologies
The definitive three-dimensional structure of metal-bound enterobactin complexes has been

determined primarily through X-ray crystallography.[1]

X-ray Crystallography: Due to difficulties in crystallizing the natural ferric enterobactin, its

structure was famously solved using racemic crystallography. This involved co-crystallizing a

1:1 mixture of the natural ferric enterobactin (derived from L-serine) and its synthetic mirror

image, ferric enantioenterobactin (derived from D-serine).[1][3] This technique allowed for

the growth of high-quality crystals suitable for X-ray diffraction analysis, providing a definitive

assignment of the Δ configuration at the metal center.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to study the solution-state

structure and dynamics of both apo- and holo-enterobactin. For instance, NMR studies of the

gallium(III)-enterobactin complex, a diamagnetic analog of the ferric complex, have provided
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insights into the torsion angles and flexibility of the trilactone backbone in solution.[3]

Solution structures of periplasmic binding proteins like FepB in both their apo and holo (Ga-

enterobactin bound) states have also been solved by NMR, revealing the conformational

changes that occur upon ligand binding.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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